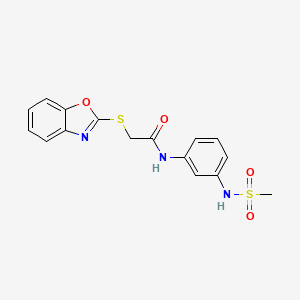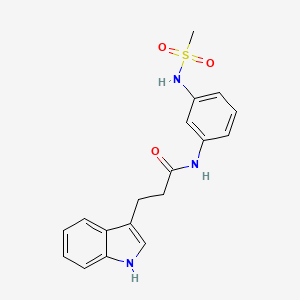
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, also known as TMB, is a synthetic organic compound used in a variety of laboratory experiments. TMB has a range of applications in biochemistry, pharmacology, and other scientific fields. In particular, it is used as a substrate in enzyme-linked immunosorbent assays (ELISAs), as a chromogenic substrate for horseradish peroxidase (HRP), and as a colorimetric reagent for the detection of hydrogen peroxide.
科学研究应用
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is used in a variety of scientific research applications, including enzyme-linked immunosorbent assays (ELISAs), chromogenic assays, and colorimetric assays. In ELISAs, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is used as a substrate to detect the presence of antibodies in a sample. In chromogenic assays, it is used as a substrate for horseradish peroxidase (HRP), and in colorimetric assays, it is used to detect the presence of hydrogen peroxide.
作用机制
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide acts as a chromogenic substrate for horseradish peroxidase (HRP). When HRP is present in a sample, it catalyzes the oxidation of N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, which results in a color change from colorless to blue. This color change can be used to detect the presence of HRP in a sample.
Biochemical and Physiological Effects
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has no known biochemical or physiological effects. It is used solely as a reagent in laboratory experiments and does not interact with biological systems.
实验室实验的优点和局限性
The main advantage of using N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in laboratory experiments is its ability to detect the presence of antibodies and HRP in a sample. It is also relatively easy to synthesize and is not toxic to humans. However, it is not suitable for use in clinical applications, as it is not approved for use in humans. Additionally, it is not suitable for use in experiments involving high temperatures or strong acids or bases, as it can decompose under these conditions.
未来方向
There are several potential future directions for the use of N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in scientific research. One potential application is in the detection of proteins and peptides, as N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can be used as a substrate for the detection of these molecules. Additionally, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could be used in the detection of other enzymes, such as proteases and kinases. Finally, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could be used in the detection of other chemical compounds, such as hormones and neurotransmitters.
合成方法
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is synthesized through a condensation reaction between 3-methanesulfonamidophenol and 1H-1,2,3,4-tetrazol-1-ylbenzene. The reaction involves the formation of a diazonium salt, which is then treated with a base to form the desired product. The reaction is carried out in aqueous solution, and the reaction temperature and pH must be carefully controlled to ensure the desired product is formed.
属性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-25(23,24)18-13-6-3-5-12(9-13)17-15(22)11-4-2-7-14(8-11)21-10-16-19-20-21/h2-10,18H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHNFNZOATQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6576985.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)
![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)
![N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6577005.png)
![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)
![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)


![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)